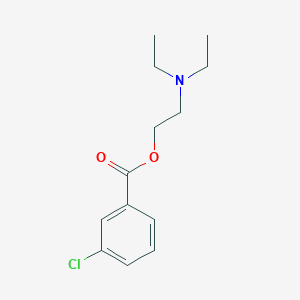
2-(Diethylamino)ethyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3-chlorobenzoate, also known as procaine or novocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been widely used in medicine due to its effectiveness and low toxicity.
Scientific Research Applications
2-(Diethylamino)ethyl 3-chlorobenzoate has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, surgery, and obstetrics. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the inhibition of sodium channels in nerve cells. This inhibition prevents the transmission of nerve impulses, resulting in a loss of sensation in the affected area. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)ethyl 3-chlorobenzoate include a decrease in the permeability of cell membranes, inhibition of neurotransmitter release, and a decrease in the excitability of nerve cells. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its low toxicity. Additionally, it has a well-established synthesis method and is readily available. However, one limitation of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its short duration of action, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(Diethylamino)ethyl 3-chlorobenzoate. One area of research is the development of new drug delivery systems that utilize 2-(Diethylamino)ethyl 3-chlorobenzoate's ability to enhance cell membrane permeability. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate's anti-inflammatory and antioxidant properties may be further investigated for their potential use in the treatment of various diseases. Finally, new synthetic methods for 2-(Diethylamino)ethyl 3-chlorobenzoate may be developed in order to improve its efficiency and reduce its cost of production.
Conclusion
2-(Diethylamino)ethyl 3-chlorobenzoate, or 2-(Diethylamino)ethyl 3-chlorobenzoate, is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Additionally, it has potential applications in the treatment of various diseases and in drug delivery systems. While there are some limitations to its use in lab experiments, its low toxicity and well-established synthesis method make it a valuable tool for scientific research. With further research, 2-(Diethylamino)ethyl 3-chlorobenzoate may prove to be a valuable asset in the development of new medical treatments and drug delivery systems.
Synthesis Methods
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the reaction between para-chlorobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 2-(Diethylamino)ethyl 3-chlorobenzoate.
properties
Product Name |
2-(Diethylamino)ethyl 3-chlorobenzoate |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)